REACTION_CXSMILES
|
[Na].Br[CH:3]([CH2:13][C:14]([Cl:17])([Cl:16])[Cl:15])[C:4]([CH3:12])([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]>C(O)(C)(C)C.C1C=CC=CC=1>[Cl:15][C:14]([Cl:17])([Cl:16])[CH2:13][CH:3]1[C:4]([CH3:12])([CH3:11])[CH:5]1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |^1:0|
|
Name
|
|
Quantity
|
709 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(CC(=O)OCC)(C)C)CC(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, at room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was treated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC1C(C1(C)C)C(=O)OCC)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |